Tolcapone-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

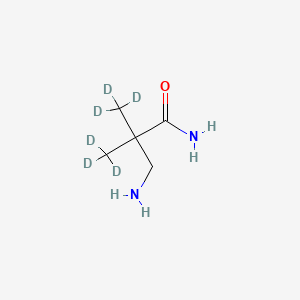

Tolcapone-d4 est une forme deutérée de Tolcapone, un médicament principalement utilisé dans le traitement de la maladie de Parkinson. This compound est un composé marqué par des isotopes stables, ce qui signifie que certains atomes d'hydrogène de la molécule sont remplacés par du deutérium. Cette modification est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du composé parent, Tolcapone.

Mécanisme D'action

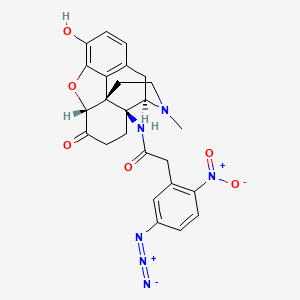

Target of Action

Tolcapone-d4, like its parent compound Tolcapone, primarily targets the enzyme Catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs in humans and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters such as dopamine .

Mode of Action

This compound acts as a potent, selective, and reversible inhibitor of COMT . The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT, which alters the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations . This leads to higher availability of dopamine in the brain, which is beneficial in the management of Parkinson’s disease .

Biochemical Pathways

By inhibiting COMT, this compound prevents the premature metabolization of levodopa to 3-O-methyldopa . This results in an increase in the dopamine pool in the brain, thereby affecting the dopamine biochemical pathway . The increase in dopamine availability can improve motor fluctuations in Parkinson’s disease patients .

Pharmacokinetics

This compound is expected to have similar pharmacokinetic properties to Tolcapone. Tolcapone is quickly absorbed from the gut with an absolute bioavailability of approximately 65%, which is only slightly decreased when taken with food . The volume of distribution is approximately 9 liters, and the total clearance is approximately 7 liters per hour, resulting in a mean plasma half-life of 1.8 hours .

Result of Action

The primary molecular effect of this compound is the inhibition of COMT, leading to increased plasma concentrations of levodopa . On a cellular level, this results in increased dopamine availability in the brain, improving motor fluctuations in Parkinson’s disease patients . It’s important to note that tolcapone has been associated with potential hepatotoxicity .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, liver function can significantly impact the drug’s action, efficacy, and stability . Strict adherence to hepatic function monitoring is crucial when using this compound, as it can potentially cause liver injury . Furthermore, the presence of other medications can also influence the action of this compound, as they may interact with the drug, altering its pharmacokinetics and pharmacodynamics .

Analyse Biochimique

Biochemical Properties

Tolcapone-d4 interacts with the enzyme COMT, inhibiting its activity . This interaction involves the binding of this compound to the active site of COMT, preventing the enzyme from methylating its catechol substrates . This inhibition of COMT by this compound is selective and reversible .

Cellular Effects

This compound, like Tolcapone, can have significant effects on cellular processes. It can interfere directly with mitochondria, leading to toxicity . This interference does not depend on bioactivation by P450 . The presence of this compound can also influence cell function by increasing the availability of dopamine in the brain, which can impact cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to COMT, inhibiting the enzyme’s activity . This inhibition prevents COMT from transferring a methyl group to its catechol substrates, thereby increasing the availability of these substrates . This can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For example, Tolcapone-induced toxicity is caused by direct interference with mitochondria . This effect does not depend on bioactivation by P450

Dosage Effects in Animal Models

Studies on Tolcapone have shown that it can improve motor fluctuations in Parkinson’s disease, suggesting that it may have similar effects at appropriate dosages .

Metabolic Pathways

The main metabolic pathway of this compound is likely similar to that of Tolcapone, which is primarily metabolized through glucuronidation . This process involves the addition of a glucuronic acid group to Tolcapone, making it more water-soluble and easier for the body to excrete .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues in a manner similar to Tolcapone. Tolcapone is known to be distributed throughout various organs, as COMT, the enzyme it inhibits, is found in many different tissues .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its mechanism of action, it is likely that it is found wherever COMT is present within the cell. COMT is distributed throughout various organs in humans , suggesting that this compound could also be found in multiple cellular compartments.

Méthodes De Préparation

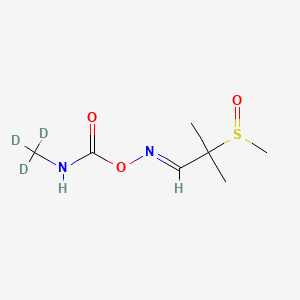

Voies synthétiques et conditions de réaction

La synthèse de Tolcapone-d4 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une méthode courante implique la nitration du 2-méthoxy anisole pour former un composé nitro, suivie d'une acylation de Friedel-Crafts avec du chlorure de 4-méthyl benzoyle en utilisant du chlorure d'aluminium comme catalyseur. Le produit résultant subit une déméthylation à l'aide d'acide bromhydrique dans l'acide acétique pour produire du Tolcapone. Pour la version deutérée, des réactifs deutérés sont utilisés à la place de leurs homologues non deutérés pour incorporer des atomes de deutérium dans le produit final .

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réactifs et de solvants deutérés est cruciale pour obtenir le marquage isotopique souhaité. Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour répondre aux normes requises pour les applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

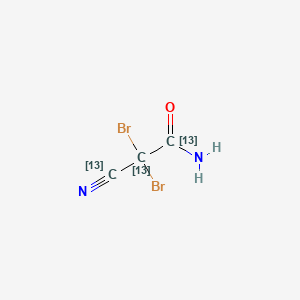

Tolcapone-d4 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les quinones correspondantes.

Réduction : Le groupe nitro dans this compound peut être réduit en amine.

Substitution : Les groupes hydroxyle dans this compound peuvent participer à des réactions de substitution pour former des éthers ou des esters.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur de palladium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés en présence d'une base ou d'un catalyseur acide.

Principaux produits

Oxydation : Quinones

Réduction : Amines

Substitution : Éthers et esters

Applications de la recherche scientifique

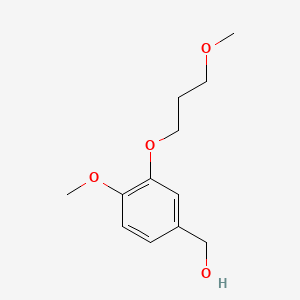

This compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Certaines de ses applications comprennent :

Études pharmacocinétiques : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion de Tolcapone dans l'organisme.

Analyse des voies métaboliques : Aide à identifier les voies métaboliques et les intermédiaires de Tolcapone.

Études d'interaction médicamenteuse : Utilisé pour étudier les interactions médicamenteuses potentielles impliquant Tolcapone.

Recherche biologique : Employé dans des études liées à la maladie de Parkinson pour comprendre le mécanisme d'action et l'efficacité du médicament.

Mécanisme d'action

This compound, comme son homologue non deutéré, inhibe l'enzyme catéchol-O-méthyltransférase (COMT). Cette enzyme est impliquée dans la dégradation des catécholamines, y compris la dopamine. En inhibant la COMT, this compound augmente les niveaux de dopamine dans le cerveau, ce qui contribue à soulager les symptômes de la maladie de Parkinson. L'inhibition de la COMT entraîne une réduction du métabolisme de la lévodopa, un précurseur de la dopamine, ce qui améliore ainsi sa disponibilité et son efficacité .

Applications De Recherche Scientifique

Tolcapone-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Tolcapone in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Tolcapone.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Tolcapone.

Biological Research: Employed in studies related to Parkinson’s disease to understand the drug’s mechanism of action and efficacy.

Comparaison Avec Des Composés Similaires

Composés similaires

Entacapone : Un autre inhibiteur de la COMT utilisé dans le traitement de la maladie de Parkinson.

Opicapone : Un inhibiteur de la COMT plus récent avec une durée d'action plus longue.

Comparaison

Tolcapone vs. Entacapone : Tolcapone a une demi-vie plus longue et peut pénétrer plus efficacement dans le cerveau que l'Entacapone.

Tolcapone vs. Opicapone : Opicapone a une durée d'action plus longue et nécessite des doses moins fréquentes que le Tolcapone.

Le marquage isotopique unique de Tolcapone-d4 en fait un outil précieux dans la recherche, fournissant des informations sur la pharmacocinétique et le métabolisme de Tolcapone, ce qui peut contribuer au développement de traitements plus efficaces pour la maladie de Parkinson.

Propriétés

IUPAC Name |

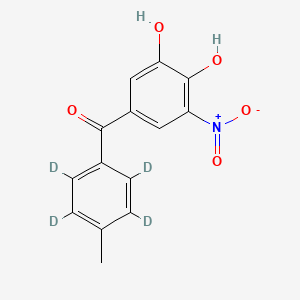

(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/new.no-structure.jpg)

![(2S,5R)-2,5-Dihydro-3,6-dimethoxy-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B587548.png)

![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV) dichloride](/img/structure/B587556.png)